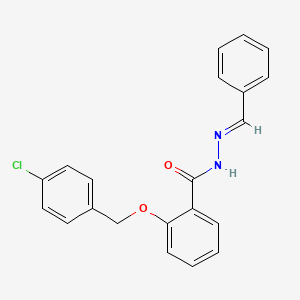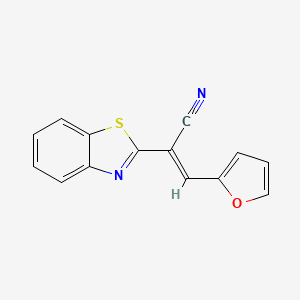![molecular formula C11H5BrN2O2 B12002754 [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)
[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is an organic compound characterized by its unique structure, which includes a brominated benzodioxole ring and a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile typically involves the following steps:
Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formylation: The brominated product is then subjected to formylation using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the formyl group at the desired position.
Knoevenagel Condensation: The formylated intermediate undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and formylation steps, and large-scale batch reactors for the Knoevenagel condensation. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., NaOH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetone, water).
Major Products
Substitution: Substituted benzodioxole derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and organic electronic devices. Its ability to undergo various chemical modifications makes it suitable for creating materials with tailored properties.
Wirkmechanismus
The mechanism by which [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(6-Bromo-1,3-benzodioxol-5-yl)methanol]: Similar structure but with a hydroxyl group instead of the nitrile groups.
[(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile]: Similar structure but with a single nitrile group.
[(6-Bromo-1,3-benzodioxol-5-yl)acetaldehyde]: Similar structure but with an aldehyde group.
Uniqueness
[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is unique due to the presence of two nitrile groups, which confer distinct reactivity and potential for further chemical modifications. This makes it particularly valuable in synthetic chemistry and materials science, where such functionalities are often exploited for creating complex molecules and materials.
Eigenschaften
Molekularformel |
C11H5BrN2O2 |
|---|---|
Molekulargewicht |
277.07 g/mol |
IUPAC-Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H5BrN2O2/c12-9-3-11-10(15-6-16-11)2-8(9)1-7(4-13)5-14/h1-3H,6H2 |
InChI-Schlüssel |
WMSFXZAGAUDPNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)


![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)


![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)

